Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 1,2-ethanediamine in the presence of a suitable catalyst . The reaction conditions often include refluxing in anhydrous solvents such as acetonitrile, with the addition of bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate can be compared with other similar compounds, such as:
- 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1h)-one
- 2,3,5,6,7,8-hexahydro-8-methylimidazo[1,2-a]pyrimidin-5-imine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h11H,2-7H2,1H3 |
InChI Key |
KFKRRKBNYVUVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NCCN2CCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.